4-Iodo vs. 4-Unsubstituted: Enabling Palladium-Catalyzed Cross-Coupling Reactivity
The presence of the iodine atom at the 4-position is the single most differentiating feature of this building block. In the absence of the iodine substituent, no sp² C–X bond exists for oxidative addition by Pd(0), rendering Suzuki–Miyaura and Sonogashira couplings impossible. The non-iodinated analog methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate (CAS 1172825-92-1, MW 184.19 g/mol) lacks this reactive handle entirely . In contrast, the 4-iodo compound (MW 310.09 g/mol) is explicitly employed as a reactant in Pd(dppf)Cl₂-catalyzed Suzuki coupling with arylboronates to construct elaborated pyrrolo[2,3-b]pyrazine scaffolds, demonstrating its practical synthetic utility as an electrophilic coupling partner [1].
| Evidence Dimension | Presence of halogen leaving group for Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Contains 4-iodo substituent; participates in Suzuki–Miyaura coupling with Pd(dppf)Cl₂ (demonstrated synthesis of N-(3-((7-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl) derivative) [1] |
| Comparator Or Baseline | Methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate (CAS 1172825-92-1): no halogen at 4-position; no oxidative addition site for Pd(0) |
| Quantified Difference | Qualitative binary: reactive (target) vs. unreactive (comparator) toward Pd-catalyzed cross-coupling at the 4-position |
| Conditions | Pd(dppf)Cl₂, KOAc, Na₂CO₃, 1,4-dioxane/H₂O/DMSO, 4 h reaction [1] |
Why This Matters
For any program requiring downstream diversification at the pyrazole 4-position via cross-coupling, only the 4-iodo (or 4-bromo) variant is synthetically competent; the non-halogenated analog is a dead end.
- [1] Molaid. 4-Iodo-1-(2-methoxyethyl)-1H-pyrazole Reaction Information (CAS 1407429-97-3). https://www.molaid.com/MS_22845174 (accessed 2026-05-06). View Source
